![molecular formula C5H8N2OS B3055575 N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide CAS No. 6558-31-2](/img/structure/B3055575.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Overview
Description
Scientific Research Applications
Antimicrobial Activities :
- Thiazole derivatives, including those related to N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, have been synthesized and shown to exhibit significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
- Another study found that compounds with a similar structure demonstrated notable antibacterial properties against several bacterial strains (Praveen et al., 2013).
Anticancer Properties :
- Derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide have shown potential in anticancer research, exhibiting reasonable activity against various cancer cell lines (Duran & Demirayak, 2012).
- Another research focusing on thiazole derivatives revealed their selectivity and effectiveness in inducing apoptosis in cancer cells (Evren et al., 2019).
Antioxidant and Anti-inflammatory Activities :
- Some N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide derivatives have been found to exhibit good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Analgesic Activity :
- Studies have shown that certain acetamide derivatives, including those related to N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, possess potential analgesic properties (Kaplancıklı et al., 2012).
Optoelectronic Properties :
- Research on thiazole-based polythiophenes, which are structurally related to N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, has explored their optoelectronic properties, suggesting potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Anti-Diabetic Agents :
- Certain derivatives have been synthesized and evaluated for their anti-diabetic potential, showing significant enzyme inhibition, which could be useful in diabetes management (Abbasi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHZRRSSDXUKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984161 | |
Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |
CAS RN |
6558-31-2 | |
Record name | NSC99108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.